molecular formula C21H18FN5O2S B2985054 N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide CAS No. 1242866-33-6

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide

Cat. No.: B2985054
CAS No.: 1242866-33-6
M. Wt: 423.47
InChI Key: KAZVRGFYTYJPIL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide is a heterocyclic amide featuring a triazolo[4,3-a]pyrazin-8-one core substituted with a phenyl group at position 7, a sulfanyl-linked butanamide chain at position 3, and a 4-fluorophenylamide moiety. This structure combines a triazole-fused pyrazine ring system with sulfur-containing and fluorinated aromatic substituents, which are common in bioactive molecules targeting kinases or inflammation-related pathways .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-17(19(28)23-15-10-8-14(22)9-11-15)30-21-25-24-18-20(29)26(12-13-27(18)21)16-6-4-3-5-7-16/h3-13,17H,2H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZVRGFYTYJPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Triazolopyrazinyl Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyrazinyl ring system.

    Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Butanamide Backbone: This step involves the coupling of the triazolopyrazinyl moiety with a butanamide precursor under suitable reaction conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents.

    Addition: The compound can undergo addition reactions, particularly at the double bonds present in the triazolopyrazinyl moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a biochemical tool.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Modifications Reference
Target Compound Triazolo[4,3-a]pyrazin-8-one 7-phenyl, 3-sulfanylbutanamide
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one Chromen-4-one fused system
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Chromenone and dual fluorophenyl

Key Observations :

  • The triazolo[4,3-a]pyrazine core (target compound) offers a compact bicyclic system compared to larger frameworks like pyrazolo-pyrimidines or chromenones. This may influence binding affinity and metabolic stability .

Substituent Analysis

Aromatic Groups:
  • Target Compound : 7-phenyl and N-(4-fluorophenyl) groups. Fluorine enhances electronegativity and bioavailability .
  • Compound : 7-(4-ethoxyphenyl) and N-(4-methylphenyl). Ethoxy groups increase lipophilicity (logP = 2.94) compared to fluorine .
  • Compounds : Pyrrolo-triazolo-pyrazines with sulfonamide substituents. Sulfonamides improve solubility but may reduce membrane permeability .
Sulfur-Containing Chains:
  • Target Compound: Sulfanyl (-S-) linker in butanamide chain.
  • Compounds : Sulfonamide (-SO₂NH-) groups. These are more polar and rigid, possibly altering target selectivity .

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound (Example)
Molecular Weight ~450–470 g/mol 445.52 g/mol 589.1 g/mol (Example 53)
logP ~3.0–3.5 2.94 Not reported
H-Bond Acceptors 7–8 7 10–12
Polar Surface Area ~70–80 Ų 69.37 Ų >100 Ų

Implications :

  • The target compound’s moderate logP and polar surface area suggest balanced solubility and permeability, favorable for oral bioavailability .
  • Higher molecular weight and polarity in compounds may limit CNS penetration .

Biological Activity

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrazine core linked to a 4-fluorophenyl group and a butanamide moiety. Its structural complexity suggests multiple interaction sites for biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C20H16FN5O2S
Molecular Weight 393.43 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of the compound exhibit antimicrobial properties against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.
  • Anticancer Potential : The triazolopyrazine scaffold is associated with anticancer activity due to its ability to interfere with cancer cell proliferation and survival pathways.

Antimicrobial Activity

Research has demonstrated that related compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

Compound Target Bacteria MIC (µg/mL)
Derivative AE. coli25
Derivative BS. aureus12
Derivative CP. aeruginosa50

These findings suggest that modifications in the chemical structure can enhance or reduce antimicrobial efficacy.

Anticancer Activity

In vitro studies have been conducted to evaluate the anticancer properties of derivatives of the compound:

  • Cell Lines Tested : Various cancer cell lines were used, including breast (MCF-7) and lung (A549) cancer cells.
  • Results : Some derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxic effects on cancer cells.

Case Studies and Research Findings

  • A study published in PubChem highlighted the synthesis of several triazole derivatives and their biological activities, noting that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against specific targets.
  • Another research article indicated that compounds similar to N-(4-fluorophenyl)-2-{...} demonstrated dual inhibitory effects against cholinesterases with IC50 values ranging from 10 to 24 µM .
  • A comprehensive screening using Caenorhabditis elegans as a model organism identified several compounds from a chemical library with anthelmintic activity, suggesting potential applications in parasitic infections .

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